3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method involves the Niementowski reaction, where ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate reacts with formamide . Another approach includes the reaction of 2-chloro-5,6-dimethylnicotinonitrile with ethyl ester of thioglycolic acid, leading to the formation of ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions, such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thienopyrimidines, which can be further utilized in various applications.
Scientific Research Applications
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer activity, particularly against melanoma cell lines. The compound’s structure-activity relationship is being explored to develop more selective and potent anticancer agents.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its neurotropic activity is attributed to its interaction with the GABA A receptor, where it binds to the benzamidine site and subsite 3 of the ECD interface, leading to an inhibitory effect . In cancer cells, the compound induces cytotoxicity by interfering with nucleic acid metabolism and promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione: This compound shares a similar thienopyrimidine core but differs in the functional groups attached to the ring.
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride: This compound is a hydrochloride salt form with similar structural features.
Uniqueness
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
62349-28-4 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-amino-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-3-4(2)14-6-5(3)7(12)11(9)8(13)10-6/h9H2,1-2H3,(H,10,13) |
InChI Key |
LDLXRHZSTDUWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)N)C |
Origin of Product |
United States |
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